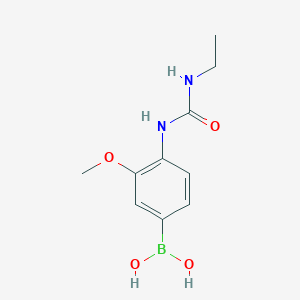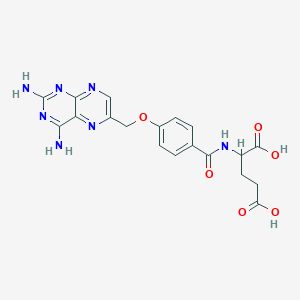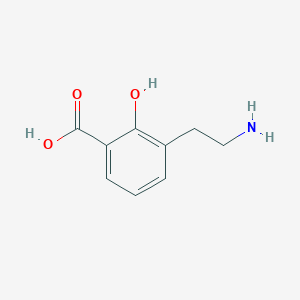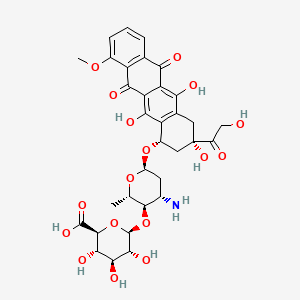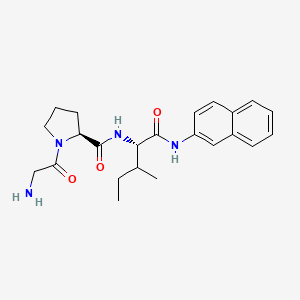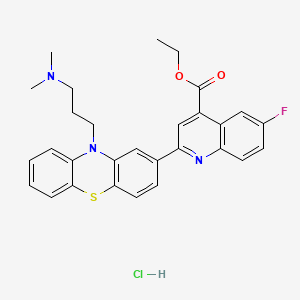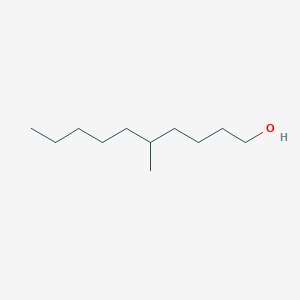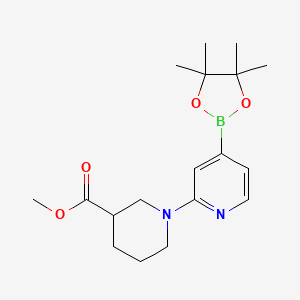
Azanidacycloheptan-2-one;carbanide;ethyl-(ethylideneamino)azanide;rhodium;rhodium(3+)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Azanidacycloheptan-2-one;carbanide;ethyl-(ethylideneamino)azanide;rhodium;rhodium(3+) is a complex organometallic compound that incorporates rhodium, a transition metal known for its catalytic properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Azanidacycloheptan-2-one;carbanide;ethyl-(ethylideneamino)azanide;rhodium;rhodium(3+) typically involves the coordination of rhodium with organic ligands. One common method is the rhodium-catalyzed tandem carborhodium/cyclization and intramolecular proton shift pathway, which enables the synthesis of substituted compounds under mild and sustainable conditions using water as the sole solvent .
Industrial Production Methods
Industrial production of this compound may involve large-scale catalytic processes where rhodium complexes are used to facilitate the formation of the desired product. The use of water as a solvent and the absence of exogenous ligands make the process environmentally friendly and sustainable.
化学反应分析
Types of Reactions
Azanidacycloheptan-2-one;carbanide;ethyl-(ethylideneamino)azanide;rhodium;rhodium(3+) undergoes various types of chemical reactions, including:
Oxidation: The compound can participate in oxidation reactions where it acts as a catalyst to facilitate the transfer of oxygen atoms.
Reduction: It can also be involved in reduction reactions, where it helps in the addition of hydrogen atoms or the removal of oxygen atoms.
Substitution: The compound can undergo substitution reactions where one ligand is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include diazo compounds, which are often used in carbene transfer reactions facilitated by rhodium catalysts . The conditions for these reactions typically involve mild temperatures and the use of solvents like water or organic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, carbene transfer reactions can lead to the formation of cyclopropanes or other cyclic compounds .
科学研究应用
Azanidacycloheptan-2-one;carbanide;ethyl-(ethylideneamino)azanide;rhodium;rhodium(3+) has several scientific research applications, including:
Biology: The compound’s catalytic properties are explored in biochemical reactions and the synthesis of biologically active molecules.
Medicine: Research is ongoing to investigate its potential use in drug synthesis and development.
Industry: The compound is used in industrial processes that require efficient and sustainable catalytic reactions.
作用机制
The mechanism of action of Azanidacycloheptan-2-one;carbanide;ethyl-(ethylideneamino)azanide;rhodium;rhodium(3+) involves the coordination of rhodium with organic ligands, which facilitates various catalytic reactions. The rhodium center acts as a catalyst by providing a site for the reaction to occur, thereby lowering the activation energy and increasing the reaction rate . The molecular targets and pathways involved depend on the specific reaction and the reagents used.
相似化合物的比较
Similar Compounds
Rhodium(II) acetate: Another rhodium-based catalyst used in similar catalytic reactions.
Rhodium(III) chloride: A common rhodium compound used in various chemical reactions.
Rhodium(II) carboxylate complexes: These complexes are used in carbene transfer reactions and have similar catalytic properties.
Uniqueness
Azanidacycloheptan-2-one;carbanide;ethyl-(ethylideneamino)azanide;rhodium;rhodium(3+) is unique due to its specific structure and the combination of ligands, which provide distinct catalytic properties. Its ability to facilitate reactions under mild and sustainable conditions makes it particularly valuable in both research and industrial applications.
属性
分子式 |
C11H22N3ORh2 |
|---|---|
分子量 |
418.12 g/mol |
IUPAC 名称 |
azanidacycloheptan-2-one;carbanide;ethyl-(ethylideneamino)azanide;rhodium;rhodium(3+) |
InChI |
InChI=1S/C6H11NO.C4H9N2.CH3.2Rh/c8-6-4-2-1-3-5-7-6;1-3-5-6-4-2;;;/h1-5H2,(H,7,8);3H,4H2,1-2H3;1H3;;/q;2*-1;;+3/p-1 |
InChI 键 |
TVRKWMPKPFLKNL-UHFFFAOYSA-M |
规范 SMILES |
[CH3-].CC[N-]N=CC.C1CCC(=O)[N-]CC1.[Rh].[Rh+3] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



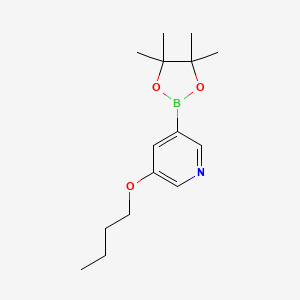

![1-[3,5-Bis(trifluoromethyl)phenyl]-1H-benzimidazole](/img/structure/B13407691.png)
